4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid
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Overview
Description
4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid is a chemical compound with the molecular formula C11H11BrN2O4
Preparation Methods
The synthesis of 4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the bromination of aniline derivatives followed by the introduction of a carbamoyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of different products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(4-Bromo-2-carbamoylphenoxy)acetic acid: This compound has a similar structure but differs in its functional groups and overall reactivity.
4-Bromo-2-carbamoylaniline: This compound shares the bromine and carbamoyl groups but lacks the oxobutanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
850416-68-1 |
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Molecular Formula |
C11H11BrN2O4 |
Molecular Weight |
315.12 g/mol |
IUPAC Name |
4-(4-bromo-2-carbamoylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11BrN2O4/c12-6-1-2-8(7(5-6)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17) |
InChI Key |
JXXHGCVOPLVGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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